1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a combination of indene, piperazine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction.
Piperazine Derivative Synthesis: The piperazine derivative is often prepared through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the indene and piperazine derivatives under specific conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The indene and piperazine moieties could play a role in binding to these targets, while the fluorophenyl group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
- 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-bromophenyl)piperazin-1-yl]propan-2-ol
Uniqueness
The presence of the fluorophenyl group in 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol distinguishes it from its analogs, potentially offering unique pharmacokinetic properties and biological activities.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c23-21-6-1-2-7-22(21)25-12-10-24(11-13-25)15-19(26)16-27-20-9-8-17-4-3-5-18(17)14-20/h1-2,6-9,14,19,26H,3-5,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUJUPLXFDAEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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